molecular formula C10H13N B11923018 (E)-2-(But-2-en-2-yl)aniline

(E)-2-(But-2-en-2-yl)aniline

Cat. No.: B11923018
M. Wt: 147.22 g/mol
InChI Key: SYVSVMCXNPGONH-FPYGCLRLSA-N
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Description

(E)-2-(But-2-en-2-yl)aniline is an organic compound characterized by the presence of an aniline group substituted with a but-2-en-2-yl group in the E-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(But-2-en-2-yl)aniline typically involves the reaction of aniline with but-2-en-2-yl halides under basic conditions. A common method includes the use of sodium or potassium hydroxide as a base to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to enhance the reaction rate and selectivity. The use of advanced purification techniques, including distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(But-2-en-2-yl)aniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or nitro derivatives.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions, particularly nitration and halogenation, can occur at the aromatic ring, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones, nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitroaniline, halogenated aniline derivatives.

Scientific Research Applications

(E)-2-(But-2-en-2-yl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-2-(But-2-en-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The compound may act as an inhibitor or activator of certain enzymatic pathways, thereby modulating cellular processes. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(But-2-en-2-yl)aniline: The Z-isomer of the compound, differing in the spatial arrangement of the substituents.

    2-(But-2-en-1-yl)aniline: A structural isomer with the but-2-en-1-yl group attached to the aniline.

    2-(But-3-en-2-yl)aniline: Another structural isomer with a different position of the double bond in the butenyl group.

Uniqueness

(E)-2-(But-2-en-2-yl)aniline is unique due to its specific E-configuration, which can influence its reactivity and interaction with other molecules. This configuration may result in distinct physical and chemical properties compared to its isomers, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

2-[(E)-but-2-en-2-yl]aniline

InChI

InChI=1S/C10H13N/c1-3-8(2)9-6-4-5-7-10(9)11/h3-7H,11H2,1-2H3/b8-3+

InChI Key

SYVSVMCXNPGONH-FPYGCLRLSA-N

Isomeric SMILES

C/C=C(\C)/C1=CC=CC=C1N

Canonical SMILES

CC=C(C)C1=CC=CC=C1N

Origin of Product

United States

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